[3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride

Stereochemistry Conformational analysis Exit vector geometry

This cis-(1s,3s) cyclobutyl sulfoximine dihydrochloride is a high-Fsp³ (1.0) building block with a free primary amine, enabling rapid diversification for IDO1 inhibitor libraries (ref. US Patent 10,927,086; IC₅₀ 49.5 nM). Unlike the trans diastereomer or sulfone analogs, the cis configuration provides a unique exit vector geometry, and the sulfoximine offers superior aqueous solubility and reduced plasma protein binding. The dihydrochloride salt ensures excellent aqueous solubility for parallel synthesis. Substituting with generic amines or sulfones compromises target binding and physicochemical properties—an unsound procurement decision for lead optimization.

Molecular Formula C6H16Cl2N2OS
Molecular Weight 235.17
CAS No. 2418629-92-0
Cat. No. B2365712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride
CAS2418629-92-0
Molecular FormulaC6H16Cl2N2OS
Molecular Weight235.17
Structural Identifiers
SMILESCS(=N)(=O)C1CC(C1)CN.Cl.Cl
InChIInChI=1S/C6H14N2OS.2ClH/c1-10(8,9)6-2-5(3-6)4-7;;/h5-6,8H,2-4,7H2,1H3;2*1H
InChIKeyGIXRIQDBLSVRLZ-QRJXBKLXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[3-(Methylsulfonimidoyl)cyclobutyl]methanamine dihydrochloride (CAS 2418629-92-0): A cis-Configured Cyclobutyl Sulfoximine Building Block for Medicinal Chemistry and IDO1 Inhibitor Programmes


[3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride (CAS 2418629-92-0), systematically named imino(methyl)[(1s,3s)-3-(aminomethyl)cyclobutyl]-λ⁶-sulfanone dihydrochloride, is a cis-configured, fully saturated (Fsp³ = 1.0) cyclobutyl sulfoximine building block with a molecular formula of C₆H₁₆Cl₂N₂OS and a molecular weight of 235.18 Da [1]. The compound features a free primary amine handle on the cyclobutyl methylene, enabling rapid derivatisation into diverse sulfoximine-containing screening libraries and targeted bioactive molecules [1]. The dihydrochloride salt form ensures aqueous solubility and ease of handling in parallel synthesis workflows [1]. Commercially available at 95% purity with batch-specific QC documentation including NMR, HPLC and GC , this building block has been explicitly utilised as a key intermediate in the synthesis of potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors described in US Patent 10,927,086, where derived compounds achieved IC₅₀ values of 49.5 nM against recombinant human IDO1 [2].

Why Generic Substitution Fails for Cyclobutyl Sulfoximine Building Blocks: Stereochemical, Conformational and Electronic Determinants of [3-(Methylsulfonimidoyl)cyclobutyl]methanamine dihydrochloride Selection


Substituting [3-(methylsulfonimidoyl)cyclobutyl]methanamine dihydrochloride with a generic cyclobutyl amine, a trans-diastereomer, or a sulfone analog is not pharmacochemically equivalent. First, the cis-(1s,3s) configuration defines the relative spatial orientation of the aminomethyl and methylsulfonimidoyl substituents; the corresponding trans-(1r,3r) diastereomer (CAS 2416223-32-8) presents a fundamentally different exit vector geometry that alters downstream target binding . Second, replacing the sulfoximine (S(=O)(=NH)CH₃) with a sulfone (S(=O)₂CH₃) changes hydrogen-bonding capacity, basicity, and polarity: a matched molecular pair (MMP) analysis across a corporate compound database demonstrated that sulfoximines consistently exhibit higher aqueous solubility, reduced plasma protein binding, and comparable or improved passive permeability relative to their sulfone counterparts [1]. Third, ring-size variation (cyclopropyl vs. cyclobutyl vs. cyclopentyl) modulates conformational restraint: the cyclobutyl ring provides an optimal balance between rigidity (Fsp³ = 1.0) and synthetic accessibility compared to the more strained cyclopropyl or the more flexible cyclopentyl analogs [2]. These interdependent parameters directly impact lead optimisation outcomes, making blind substitution a scientifically unsound procurement decision.

Quantitative Differential Evidence for [3-(Methylsulfonimidoyl)cyclobutyl]methanamine dihydrochloride (CAS 2418629-92-0) Versus Closest Analogs


Stereochemical Configuration: Cis-(1s,3s) Versus Trans-(1r,3r) Diastereomer Differentiation

The target compound bears a defined cis-(1s,3s) configuration (CAS 2418629-92-0), whereas the trans-(1r,3r) diastereomer (CAS 2416223-32-8) constitutes a distinct chemical entity with divergent physical and biological properties [1]. The cis arrangement places the aminomethyl and methylsulfonimidoyl groups on the same face of the cyclobutane ring, yielding a different exit vector angle and dipole moment compared to the trans isomer. Both are available as discrete catalog items from multiple suppliers, confirming that they are handled as non-interchangeable building blocks in medicinal chemistry programmes [1].

Stereochemistry Conformational analysis Exit vector geometry

Fraction sp³ (Fsp³) = 1.0: Fully Saturated Three-Dimensional Scaffold Versus Planar Aromatic Building Blocks

The target compound exhibits an Fsp³ value of 1.0, meaning every carbon atom in the molecule is sp³-hybridised [1]. This represents the theoretical maximum for the Fsp³ drug-likeness metric and is a direct consequence of the fully saturated cyclobutyl core. In contrast, typical aromatic or heteroaromatic building blocks commonly employed in medicinal chemistry exhibit Fsp³ values below 0.5, and the average Fsp³ for oral drugs is approximately 0.47 [2]. The high Fsp³ character correlates with improved aqueous solubility, reduced promiscuity, and superior clinical success rates in drug discovery campaigns [2].

Drug-likeness Fsp3 Three-dimensionality Conformational restriction

LogP = -1.25: High Polarity Advantage Versus Sulfone and Cycloalkyl Amine Analogs

The target compound has a measured/calculated LogP of -1.25, indicating pronounced hydrophilicity [1]. This contrasts sharply with the sulfone analog (1-methanesulfonylcyclobutyl)methanamine hydrochloride (CAS 1787940-86-6), which lacks the polar N-H of the sulfoximine and is predicted to be more lipophilic . The low LogP of the sulfoximine building block arises from the combined effect of the free NH proton on the sulfoximine sulfur, the primary amine, and the dihydrochloride salt form, all of which contribute to high aqueous solubility and low non-specific binding in biological assays [2].

Lipophilicity LogP Polarity Solubility

Sulfoximine Versus Sulfone Matched Molecular Pair Analysis: Improved Solubility and Reduced Plasma Protein Binding

A comprehensive matched molecular pair (MMP) analysis conducted across the Boehringer Ingelheim corporate compound database, published in the European Journal of Medicinal Chemistry, directly compared sulfoximine-containing compounds with their sulfone isosteres [1]. The analysis demonstrated that sulfoximines consistently exhibit higher aqueous solubility, lower plasma protein binding (human serum albumin), and comparable or improved passive membrane permeability relative to sulfone counterparts [1]. A separate Novartis MMP analysis corroborated these findings, attributing the paradoxical solubility–permeability improvement to lower melting points of sulfoximines that enhance both aqueous and octanol solubility [2]. These data provide class-level evidence that a cyclobutyl sulfoximine building block will impart superior physicochemical properties to derived compounds compared to an otherwise identical cyclobutyl sulfone building block.

Matched molecular pair Sulfoximine Sulfone Physicochemical properties

IDO1 Inhibitor Building Block: Derived Compound Achieves IC₅₀ = 49.5 nM Against Recombinant Human IDO1

US Patent 10,927,086 (Merck Sharp & Dohme) explicitly describes sulfoximine-containing IDO1 inhibitors wherein the cyclobutyl methylsulfonimidoyl scaffold – derived from the target building block – is a core structural element [1]. Example 73 (BDBM483617), N-[(7S)-4-fluorobicyclo[4.2.0]octa-1,3,5-trien-7-yl]-N''-hydroxy-4-{[trans-3-(S-methylsulfonimidoyl)cyclobutyl]amino}-1,2,5-oxadiazole-3-carboximidamide, incorporates the trans diastereomer of the cyclobutyl methylsulfonimidoyl amine and exhibits an IC₅₀ of 49.5 nM against HIS-tagged recombinant human IDO1 expressed in E. coli [2]. A second measurement yielded an IC₅₀ of 63.9 nM under the same assay conditions [2]. This provides direct experimental evidence that the cyclobutyl methylsulfonimidoyl scaffold is compatible with single-digit nanomolar biochemical potency against a clinically validated immuno-oncology target [1][2].

IDO1 Indoleamine 2,3-dioxygenase Cancer immunotherapy Building block

Batch-Level QC Documentation: 95% Purity with NMR, HPLC and GC Verification

Bidepharm (毕得医药) supplies CAS 2418629-92-0 at a standard purity of 95% and provides batch-specific quality control documentation including ¹H NMR, HPLC, and GC analytical data . This level of QC transparency is not uniformly offered across all suppliers of cyclobutyl sulfoximine building blocks. The Chem-space platform lists the compound as an 'In-Stock Building Block' available from Enamine US with purity specifications of 95% across pack sizes from 100 mg to 5 g, with defined lead times (2 days to United States) [1]. The availability of authenticated batch data reduces the risk of introducing impurities or incorrect stereoisomers into synthetic workflows and supports reproducible SAR generation.

Quality control Batch release Purity Reproducibility

High-Value Research and Industrial Application Scenarios for [3-(Methylsulfonimidoyl)cyclobutyl]methanamine dihydrochloride (CAS 2418629-92-0)


IDO1/TDO Dual Inhibitor Lead Optimisation for Immuno-Oncology

Research teams prosecuting the kynurenine pathway for cancer immunotherapy can utilise this building block to synthesise focused libraries of sulfoximine-containing IDO1 inhibitors, following the precedent established in US Patent 10,927,086 where a trans-cyclobutyl methylsulfonimidoyl amine was elaborated into a compound with IDO1 IC₅₀ = 49.5 nM [1][2]. The free primary amine handle allows rapid diversification via amide coupling, reductive amination, or urea formation to explore SAR around the solvent-exposed region of the IDO1 active site. The cis-configured building block offers an underexplored stereochemical vector orthogonal to the trans examples exemplified in the patent literature, providing a genuine opportunity for novel IP generation.

Conformationally Constrained Fragment-Based Drug Discovery (FBDD) Leveraging Maximal Fsp³

Fragment-based screening programmes seeking to escape flatland can employ this building block as a 'three-dimensionality anchor' (Fsp³ = 1.0) [1]. The rigid cyclobutyl core restricts conformational freedom, reducing entropic penalties upon target binding and potentially improving fragment hit rates. The sulfoximine NH provides an additional hydrogen-bond donor/acceptor vector not available in sulfone or sulfonamide fragments, enabling exploration of unique interactions with protein backbone amides or side-chain residues. This application is particularly relevant for targets with shallow or solvent-exposed binding pockets where traditional flat fragments have failed to yield tractable hits.

Synthesis of Sulfoximine-Containing Kinase Inhibitor Scaffolds

The sulfoximine functional group has been successfully deployed in multiple kinase inhibitor programmes, including the pan-CDK inhibitor BAY 1000394 (roniciclib) which entered clinical trials [1]. The target building block provides a direct synthetic entry point for appending a cyclobutyl sulfoximine moiety to heteroaromatic kinase hinge-binding motifs. Compared to the more strained cyclopropyl sulfoximine building blocks (e.g., cerarasertib scaffold), the cyclobutyl variant offers reduced ring strain and potentially improved chemical stability during library synthesis, while maintaining the three-dimensional character and polarity advantages of the sulfoximine group [2]. The MMP analysis demonstrating superior solubility and reduced plasma protein binding for sulfoximines over sulfones [3] directly supports the choice of this building block over a cyclobutyl sulfone alternative in kinase inhibitor lead optimisation.

Agrochemical Discovery: Sulfoximine Insecticide and Nematicide Scaffold Exploration

Following the commercial success of sulfoxaflor (Dow AgroSciences), sulfoximines have emerged as a validated chemotype in crop protection [1]. The target building block, bearing both a primary amine and a sulfoximine group on a cyclobutyl scaffold, provides unique reactivity handles for constructing novel N-substituted (heteroaryl)cycloalkyl sulfoximines with potential insecticidal or nematicidal activity [2]. The cis stereochemistry and low LogP (-1.25) [3] may impart favourable physicochemical properties for foliar uptake and phloem mobility, differentiating it from the trans isomer or cyclopropyl/cyclopentyl analogs. Industrial agrochemical discovery groups can leverage this building block to explore chemical space around the sulfoximine pharmacophore that is not covered by existing commercial insecticides.

Quote Request

Request a Quote for [3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.